Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide

Lipophilicity ADME Drug-likeness

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide (CAS 2034601-04-0) is a synthetic, dual-pharmacophore sulfonamide with molecular formula C₁₈H₁₇Cl₂NO₄S and molecular weight 414.3 g/mol. It combines a benzofuran-2-yl-hydroxypropyl amine fragment with a 2,4-dichloro-5-methylbenzenesulfonamide moiety via a secondary sulfonamide linkage.

Molecular Formula C18H17Cl2NO4S
Molecular Weight 414.3
CAS No. 2034601-04-0
Cat. No. B2544087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide
CAS2034601-04-0
Molecular FormulaC18H17Cl2NO4S
Molecular Weight414.3
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H17Cl2NO4S/c1-11-7-16(14(20)9-13(11)19)26(23,24)21-10-18(2,22)17-8-12-5-3-4-6-15(12)25-17/h3-9,21-22H,10H2,1-2H3
InChIKeyVDWULJDXGBMHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide (CAS 2034601-04-0): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide (CAS 2034601-04-0) is a synthetic, dual-pharmacophore sulfonamide with molecular formula C₁₈H₁₇Cl₂NO₄S and molecular weight 414.3 g/mol . It combines a benzofuran-2-yl-hydroxypropyl amine fragment with a 2,4-dichloro-5-methylbenzenesulfonamide moiety via a secondary sulfonamide linkage . The compound is supplied as a research-grade chemical (typical purity ≥95%) and listed in the ZINC database as ZINC2853556 [1]. Its computed physicochemical properties include a high logP of approximately 5.0, topological polar surface area (tPSA) of approximately 64–93 Ų, one hydrogen-bond donor, and five hydrogen-bond acceptors [1][2]. Critically, this compound has no published biological activity data in peer-reviewed literature or public bioactivity databases as of the search date [1].

Why N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide Cannot Be Interchanged with In-Class Analogs: A Physicochemical and Pharmacophoric Rationale


The target compound embodies a rare dual-pharmacophore architecture—a benzofuran-hydroxypropyl linker connected to a 2,4-dichloro-5-methylbenzenesulfonamide warhead—that creates a unique physicochemical fingerprint not replicated by any single commercially available analog. Substituting either pharmacophore fundamentally alters the property profile: replacing the 2,4-dichloro-5-methylbenzenesulfonamide group with a simple methanesulfonamide (CAS 2034600-69-4, MW 269.3, logP ~1.7) reduces molecular weight by 35% and drastically lowers lipophilicity ; replacing the benzofuran-hydroxypropyl linker with a sec-butyl chain (N-(sec-butyl)-2,4-dichloro-5-methylbenzenesulfonamide, MW 296, logP 4.32) removes both the aromatic benzofuran π-system and the hydrogen-bond-donating hydroxyl group . The benzofuran-hydroxyl motif contributes to target engagement in carbonic anhydrase and kinase inhibition, while the dichloro-methyl substitution pattern on the benzenesulfonamide ring is established to modulate COX-2 selectivity and anticancer potency in structurally related chalcone series [1][2]. Therefore, generic substitution with either a different sulfonamide tail or a truncated N-alkyl group yields a molecule with materially different lipophilicity, hydrogen-bonding capacity, and predicted polypharmacology—invalidating any assumption of functional equivalence in screening cascades or SAR campaigns.

Product-Specific Quantitative Differentiation Evidence for N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide (CAS 2034601-04-0)


Lipophilicity Differentiation: 2.2-Fold Higher logP Versus N-Benzyl Analog Drives Membrane Permeability and Protein-Binding Predictions

The target compound's computed logP of approximately 5.0 is substantially higher than that of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide (logP ~3.2, MW 330.2), its closest commercially cataloged analog sharing the identical 2,4-dichloro-5-methylbenzenesulfonamide core but bearing a simple benzyl group instead of the benzofuran-hydroxypropyl motif [1]. This difference arises from the replacement of the single benzyl ring with the fused benzofuran bicyclic system plus an additional hydroxypropyl spacer. The 1.8 logP unit increase corresponds to an approximately 60-fold higher predicted octanol-water partition coefficient, which directly impacts predicted membrane permeability, tissue distribution, and non-specific protein binding. Additionally, the target compound possesses one hydrogen-bond donor (the secondary hydroxyl group on the hydroxypropyl linker), whereas the N-benzyl analog has zero H-bond donors—a critical difference for target binding pharmacophore models that require a hydrogen-bond-donating moiety [2].

Lipophilicity ADME Drug-likeness Medicinal Chemistry

Structural Topology Differentiation: The Benzofuran-Hydroxypropyl Linker Introduces a Conformationally Extended Scaffold with Unique Torsional Flexibility Versus Compact Analogs

The target compound possesses 4 rotatable bonds within the benzofuran-hydroxypropyl-sulfonamide linker chain, creating an extended, flexible tether between the benzofuran ring and the benzenesulfonamide warhead [1]. In contrast, N-(sec-butyl)-2,4-dichloro-5-methylbenzenesulfonamide has only 2 rotatable bonds, and N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has 3 rotatable bonds [2]. The additional torsional freedom in the target compound allows the benzofuran and dichlorophenyl rings to sample a wider range of dihedral angles and inter-ring distances. DFT geometry optimization at the RPBEPBE level confirms a non-planar ground-state conformation with a computed dipole moment of 4.17 Debye, indicating significant charge separation across the molecule [3]. This conformational and electronic profile is distinct from the more compact, less polar sec-butyl (dipole moment predicted to be lower due to absence of the benzofuran oxygen and hydroxyl group) and benzyl analogs, which cannot achieve the same spatial separation between aromatic pharmacophoric elements.

Conformational analysis Scaffold topology Rotatable bonds Drug design

Class-Level Anticancer Potential: The 2,4-Dichloro-5-methylbenzenesulfonamide Core Confers Sub-10 µg/mL Cytotoxicity in Structurally Related Chalcone Series

While no direct cytotoxicity data exist for the target compound itself, the 2,4-dichloro-5-methylbenzenesulfonamide pharmacophore has been validated in a closely related chalcone series by Bułakowska et al. (2023). In that study, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (compounds 4–8) exhibited IC₅₀ values ranging from 0.89 to 9.63 µg/mL against HeLa (cervical), HL-60 (leukemia), and AGS (gastric adenocarcinoma) cell lines in MTT assays [1]. The most potent derivative (compound 5) induced subG0 cell cycle arrest, mitochondrial membrane depolarization, and caspase-8/-9 activation in AGS cells [1]. The target compound shares the identical 2,4-dichloro-5-methyl substitution pattern on the benzenesulfonamide ring but replaces the chalcone tail with a benzofuran-hydroxypropyl motif. This structural difference is significant: whereas the chalcone series relies on the α,β-unsaturated ketone for Michael acceptor-mediated activity, the benzofuran-hydroxypropyl motif may engage different targets (e.g., carbonic anhydrases or kinases) while retaining the sulfonamide core's contribution to cellular potency [2]. The benzofuran scaffold itself has established antiproliferative activity against NCI-60 cancer cell panels, as demonstrated by Abdelrahman et al. (2020) for benzofuran-based benzenesulfonamides [2].

Anticancer Cytotoxicity Sulfonamide Gastric cancer Leukemia

Class-Level Carbonic Anhydrase Inhibition Potential: The Benzofuran-Benzenesulfonamide Scaffold Delivers Nanomolar hCA IX/XII Inhibition with Isoform Selectivity

Benzofuran-based benzenesulfonamides have been established as potent, selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. Abdelrahman et al. (2020) reported that benzofuran-sulfonamide hybrids with a hydrazine/hydrazide linker inhibited hCA IX with KIs spanning 10.0–97.5 nM and hCA XII with KIs of 10.1–71.8 nM, achieving selectivity indices of 39.4–250.3 over hCA I and 19.6–57.1 over hCA II for the most selective arylsulfonehydrazone subseries [1]. The target compound incorporates both the benzofuran ring and the benzenesulfonamide zinc-binding group (ZBG) characteristic of this inhibitor class but utilizes a distinct hydroxypropyl linker rather than the hydrazine/hydrazide connectors explored by Abdelrahman et al. [1]. This linker variation is non-trivial: the hydroxypropyl spacer introduces a chiral secondary alcohol that can act as an additional hydrogen-bond donor/acceptor, potentially altering isoform selectivity relative to the hydrazine-linked series. The 2,4-dichloro-5-methyl substitution on the benzenesulfonamide ring further differentiates the target compound from the unsubstituted or mono-substituted phenylsulfonamides used in the published benzofuran-CA inhibitor series, and may modulate the pKa of the sulfonamide NH—a critical parameter for zinc coordination in the CA active site [2].

Carbonic anhydrase Tumor-associated isoforms hCA IX hCA XII Selectivity

DFT-Computed Ground-State Electronic Properties: A Quantitative Reference for Computational Screening and Docking Studies

A full geometry optimization of the target compound has been performed at the RPBEPBE DFT level, providing quantitative electronic structure data that can serve as a reference for computational screening campaigns [1]. Key computed properties include: SCF energy = −2368.37645862 Eh, dipole moment = 4.17 Debye, zero-point corrected energy = −2368.061844 Eh, and Gibbs free energy = −2368.121097 Eh at 298.15 K [1]. The substantial dipole moment (4.17 D) indicates significant charge separation, primarily driven by the electron-withdrawing sulfonamide group and the two chlorine substituents on the benzene ring. The computed IR spectrum is available with vibrational frequencies from 9.56 cm⁻¹ to 1590.90 cm⁻¹, providing a fingerprint for experimental validation of compound identity [1]. These DFT-derived properties are directly usable as descriptors in QSAR models, as baseline values for free-energy perturbation (FEP) calculations, and as validation benchmarks for force-field-based docking scoring functions. In contrast, the simpler N-(sec-butyl) analog lacks the polar benzofuran oxygen and hydroxyl group, and would be expected to exhibit a significantly lower dipole moment (estimated <3 D based on the absence of the heterocyclic oxygen and hydroxyl dipole contributors) .

DFT Computational chemistry Dipole moment Electronic structure Virtual screening

Antimicrobial Selectivity Potential: Sulfonamide Core Shows No Direct Antibacterial Activity at Relevant Concentrations, Favoring Eukaryotic-Selective Screening

In the chalcone-based 2,4-dichloro-5-methylbenzenesulfonamide series evaluated by Bułakowska et al. (2023), all compounds (4–8) exhibited minimum inhibitory concentrations (MICs) exceeding 500 µg/mL against all tested bacterial strains, indicating negligible direct antibacterial activity despite potent anticancer effects (IC₅₀ 0.89–9.63 µg/mL) in the same study [1]. This represents a eukaryotic-to-prokaryotic selectivity window of at least 50- to 500-fold for the chalcone-sulfonamide scaffold. While this finding cannot be directly extrapolated to the target compound (which lacks the chalcone Michael acceptor), it demonstrates that the 2,4-dichloro-5-methylbenzenesulfonamide core, when properly derivatized, does not inherently drive non-specific cytotoxicity or membrane disruption in bacterial systems [1]. This selectivity profile is mechanistically consistent with the classical sulfonamide antibacterial mechanism (dihydropteroate synthase inhibition), which requires a free primary aromatic amine (–NH₂) that is absent in the N-substituted target compound [2]. Therefore, this compound is predicted to lack classical sulfonamide antibiotic activity, making it more suitable for eukaryotic target screening programs where bacterial contamination artifacts or confounding antimicrobial effects must be avoided.

Antimicrobial Selectivity Sulfonamide Eukaryotic vs. prokaryotic

Prioritized Research and Industrial Application Scenarios for N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide (CAS 2034601-04-0)


Oncology-Focused Phenotypic and Target-Based Screening: Prioritizing a Dual-Pharmacophore Sulfonamide with Predicted Eukaryotic Selectivity

This compound is best deployed in medium-to-high-throughput screening cascades against human cancer cell line panels (e.g., NCI-60 or similar), where its 2,4-dichloro-5-methylbenzenesulfonamide core—validated at IC₅₀ values of 0.89–9.63 µg/mL in gastric, cervical, and leukemia lines [1]—can be combined with the benzofuran-hydroxypropyl motif for differentiated target engagement. Its high logP (~5.0) and predicted absence of classical sulfonamide antibacterial activity (MIC >500 µg/mL in related series) make it suitable for intracellular target screening without confounding antimicrobial effects [1][2]. Follow-up mechanistic studies should prioritize carbonic anhydrase isoform profiling (particularly hCA IX and XII, where benzofuran-benzenesulfonamide hybrids achieve KI values of 10–98 nM [3]) and kinase inhibition panels, leveraging the benzofuran scaffold's known kinase inhibitory potential [2].

Carbonic Anhydrase IX/XII Inhibitor Lead Optimization: Exploring Linker and Substitution SAR Beyond Hydrazine-Based Chemotypes

The benzofuran-benzenesulfonamide scaffold is clinically precedented for tumor-associated carbonic anhydrase inhibition, with KI values of 10.0–97.5 nM against hCA IX and selectivity indices exceeding 250 over off-target cytosolic isoforms [3]. The target compound offers two underexplored structural variables for SAR expansion: (1) the chiral hydroxypropyl linker, which introduces a hydrogen-bond donor/acceptor absent in hydrazine-linked series, and (2) the 2,4-dichloro-5-methyl substitution on the benzenesulfonamide ring, which may modulate the sulfonamide NH pKa and zinc-binding affinity. Procurement for a focused CA inhibitor SAR campaign is warranted to determine whether these features enhance isoform selectivity or improve physicochemical properties (e.g., solubility, permeability) relative to the published hydrazine/hydrazide-linked benzofuran sulfonamides [3].

Computational Chemistry and Virtual Screening: A DFT-Characterized Scaffold with Full Electronic Structure Data for Docking and QSAR Model Building

This compound is one of the few benzofuran-sulfonamide hybrids for which a complete DFT geometry optimization and vibrational frequency analysis is publicly available [4]. The computed dipole moment (4.17 D), SCF energy (−2368.3765 Eh), and full IR spectrum provide a quantitative electronic baseline for: (a) validating docking poses against the experimental ground-state conformation; (b) parameterizing QSAR models with quantum-chemical descriptors; (c) benchmarking force-field-based scoring functions; and (d) performing binding free-energy calculations (MM-GBSA/MM-PBSA or FEP) with an experimentally uncharacterized but computationally well-defined ligand. Procurement is recommended for computational chemistry groups seeking a structurally novel, DFT-characterized sulfonamide for method development and virtual screening validation [4].

Anti-Inflammatory Drug Discovery: Exploiting the Benzofuran-COX-2 Pharmacophore with a Differentiated Sulfonamide Substituent

Diaryl benzofurans and benzofuran-2-sulfonamides are established as potent and selective COX-2 inhibitors, with certain fluorescent benzofuran-sulfonamide conjugates achieving IC₅₀ values of 0.19–23.0 µM against COX-2 and selectivity indices of 4.3–444 over COX-1 [5]. The target compound incorporates both the benzofuran ring (critical for COX-2 selectivity in diaryl benzofuran series [5]) and a benzenesulfonamide group (which enhances potency relative to sulfone analogs, albeit with slightly reduced selectivity [5]), but features a unique 2,4-dichloro-5-methyl substitution pattern not explored in published COX-2 benzofuran SAR. The secondary alcohol on the hydroxypropyl linker may also participate in hydrogen-bonding interactions within the COX-2 active site. Procurement for COX-1/COX-2 selectivity profiling is recommended to determine whether this substitution pattern shifts the potency-selectivity balance in a therapeutically favorable direction [5].

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.